
Stannyl(iv)-phthalocyanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannyl(iv)-phthalocyanine is an organotin compound that belongs to the phthalocyanine family Phthalocyanines are macrocyclic compounds with a conjugated ring system, known for their stability and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Stannyl(iv)-phthalocyanine can be synthesized through several methods. One common approach involves the reaction of phthalocyanine with tin(IV) chloride in the presence of a suitable solvent. The reaction typically requires elevated temperatures and an inert atmosphere to prevent oxidation. The resulting product is purified through recrystallization or chromatography to obtain high purity this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Stannyl(iv)-phthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannyl(v)-phthalocyanine.
Reduction: Reduction reactions can convert this compound to lower oxidation states.
Substitution: The tin atom in the compound can be substituted with other metal atoms or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres
Major Products
Scientific Research Applications
Stannyl(iv)-phthalocyanine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and electronic materials
Mechanism of Action
The mechanism of action of stannyl(iv)-phthalocyanine involves its interaction with molecular targets such as DNA and proteins. The compound can generate reactive oxygen species upon exposure to light, leading to oxidative damage in target cells. This property is particularly useful in photodynamic therapy, where the compound selectively targets cancer cells and induces cell death through oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Germyl-phthalocyanine: Similar structure but with germanium instead of tin.
Silyl-phthalocyanine: Contains silicon in place of tin.
Lead-phthalocyanine: Incorporates lead into the phthalocyanine structure.
Uniqueness
Stannyl(iv)-phthalocyanine is unique due to its enhanced reactivity and stability compared to its silicon and germanium counterparts. The presence of tin allows for a broader range of chemical modifications and applications, making it a versatile compound in various fields .
Properties
Molecular Formula |
C32H16N8OSn |
|---|---|
Molecular Weight |
647.2 g/mol |
IUPAC Name |
9,18,27,36,37,39,40,41-octaza-38-stannadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene 38-oxide |
InChI |
InChI=1S/C32H16N8.O.Sn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q-2;;+2 |
InChI Key |
NLRCDBLVWMSVJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Sn](=O)N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(-)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine, 95%](/img/structure/B12059787.png)
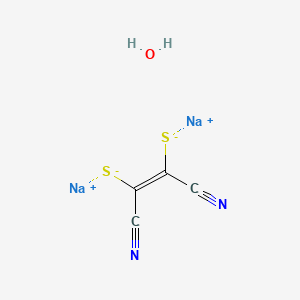
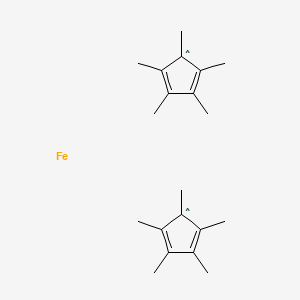
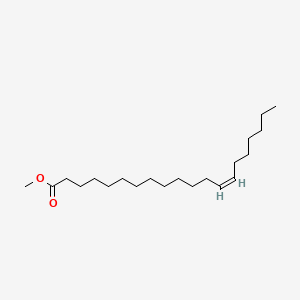
![6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrate;dihydrochloride](/img/structure/B12059806.png)
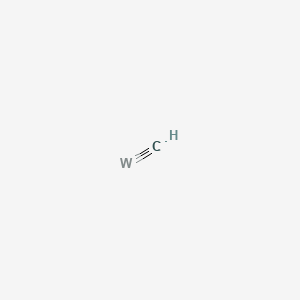


![methylidyne[(1S)-1-phenylethyl]azanium](/img/structure/B12059842.png)


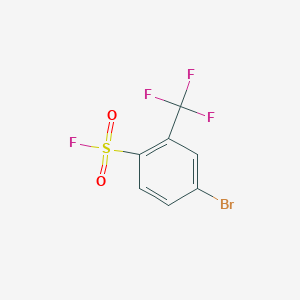
![1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2](/img/structure/B12059868.png)

